Cas no 2679930-30-2 (ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate)

Ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate is a chiral ester derivative featuring both a Boc-protected thiol group and an amino functionality, making it a versatile intermediate in organic synthesis and peptide chemistry. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled reactions. The ethyl ester moiety enhances solubility in organic solvents, improving handling and reactivity. This compound is particularly valuable for the synthesis of thiol-containing peptides and modified amino acids, offering precise stereocontrol due to its (R)-configuration. Its dual functionality enables efficient incorporation into complex molecular architectures, supporting applications in medicinal chemistry and bioconjugation.
ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate structure
2679930-30-2 structure
Product Name:ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate
CAS No:2679930-30-2
MF:C10H19NO4S
MW:249.327162027359
CID:5645040
PubChem ID:165919434
Update Time:2025-10-31

ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-28278515
    • ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
    • 2679930-30-2
    • ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate
    • Inchi: 1S/C10H19NO4S/c1-5-14-8(12)7(11)6-16-9(13)15-10(2,3)4/h7H,5-6,11H2,1-4H3/t7-/m0/s1
    • InChI Key: CFFNEDUJGLQPAW-ZETCQYMHSA-N
    • SMILES: S(C(=O)OC(C)(C)C)C[C@@H](C(=O)OCC)N

Computed Properties

  • Exact Mass: 249.10347926g/mol
  • Monoisotopic Mass: 249.10347926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 104Ų

ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate Pricemore >>

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Additional information on ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate

Comprehensive Overview of Ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate (CAS No. 2679930-30-2)

Ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate (CAS No. 2679930-30-2) is a specialized chiral compound widely utilized in pharmaceutical research, peptide synthesis, and asymmetric catalysis. Its unique structure, featuring a tert-butoxycarbonyl (Boc)-protected thiol group and an ethyl ester moiety, makes it a valuable intermediate for designing bioactive molecules. The compound's R-configuration at the alpha-carbon is particularly significant for enantioselective applications, aligning with the growing demand for stereochemically pure APIs (Active Pharmaceutical Ingredients). Researchers frequently search for "Boc-protected cysteine derivatives" or "chiral thiol building blocks," reflecting its relevance in drug discovery.

In recent years, the compound has gained attention due to its role in protease inhibitor development and peptide-based therapeutics, areas experiencing exponential growth amid the rise of targeted therapies. Its sulfanylpropanoate backbone is instrumental in creating disulfide bridges, a critical feature in stabilizing peptide structures. Queries like "how to synthesize Boc-SH protected amino acids" or "applications of chiral ethyl esters in medicinal chemistry" highlight its practical importance. Furthermore, the tert-butoxycarbonyl group offers orthogonal protection compatibility, a hot topic in multistep synthetic routes.

The compound's stability under mild conditions and solubility in organic solvents like DCM or THF make it a preferred choice for solid-phase peptide synthesis (SPPS). With the pharmaceutical industry increasingly adopting green chemistry principles, researchers are exploring its use in solvent-free reactions or catalytic transformations, addressing trends like "sustainable peptide synthesis." Analytical techniques such as HPLC and NMR are routinely employed to verify its purity and stereochemical integrity, ensuring compliance with stringent regulatory standards.

Beyond pharmaceuticals, ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate finds niche applications in material science, particularly in designing self-assembling monolayers (SAMs) for biosensors. Its thiol group enables gold-surface modifications, a technique pivotal in nanotechnology and diagnostic devices. Searches for "thiol-functionalized chiral compounds" or "Boc-thiol applications in nanotechnology" underscore its interdisciplinary appeal. As the demand for precision medicine and advanced materials grows, this compound’s versatility positions it as a key player in innovation-driven sectors.

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